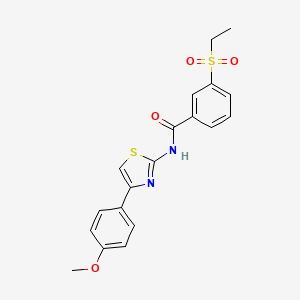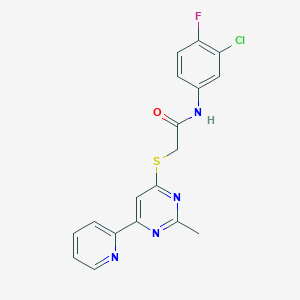
N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to various acetamide derivatives studied for their potential biological activities. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and evaluated for their properties and potential applications, such as anticancer and antiallergic activities.
Synthesis Analysis
The synthesis of related acetamide derivatives involves the use of electrophilic building blocks, such as 2-chloro-N-phenylacetamide, which can be used to form ring annulated products. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides has been reported, where the formation of the title compound is achieved with acceptable yields and the elimination of by-products like aniline . Similarly, novel acetamide derivatives have been synthesized for anticancer properties, where different aryl substituted acetamides are prepared through linear synthesis and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with various substituents influencing their properties. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide has been determined using NMR, IR, and X-ray diffraction analysis, providing detailed information about the spatial arrangement of atoms within the molecule . This type of analysis is crucial for understanding the interactions of the compound with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The synthesis processes often involve reactions with aniline or aminobenzothiazole as by-products, which are eliminated to form the desired products . The reactivity of these compounds can be tailored by modifying their molecular structure, which is essential for developing compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized using techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These properties are influenced by the molecular structure and can affect the compound's solubility, stability, and reactivity. Understanding these properties is important for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its suitability for drug development.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-14(20)13(19)8-12/h2-9H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSAKAILCIDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)
![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)
![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)
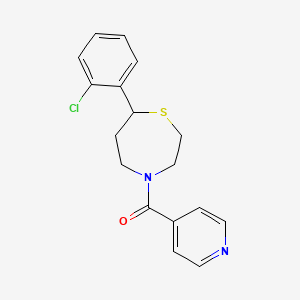
![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)
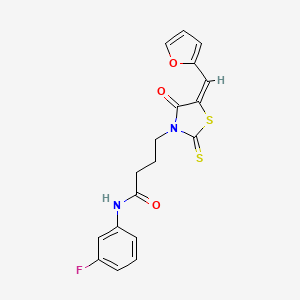
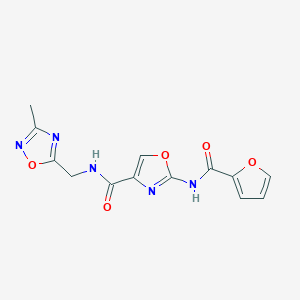
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)
